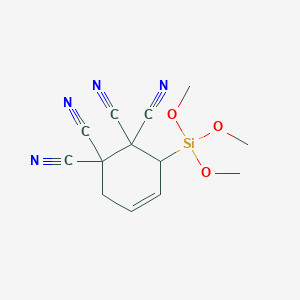
3-(Trimethoxysilyl)cyclohex-4-ene-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethoxysilyl)cyclohex-4-ene-1,1,2,2-tetracarbonitrile is a complex organic compound that features a cyclohexene ring substituted with trimethoxysilyl and tetracarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethoxysilyl)cyclohex-4-ene-1,1,2,2-tetracarbonitrile typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. The trimethoxysilyl group can be introduced through a silylation reaction, where a silicon-containing reagent reacts with the cyclohexene derivative. The tetracarbonitrile groups are usually introduced through a nitrile addition reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(Trimethoxysilyl)cyclohex-4-ene-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The trimethoxysilyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the trimethoxysilyl group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
3-(Trimethoxysilyl)cyclohex-4-ene-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials, such as polymers and nanocomposites.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It can be used in the production of specialty chemicals and coatings.
Mechanism of Action
The mechanism of action of 3-(Trimethoxysilyl)cyclohex-4-ene-1,1,2,2-tetracarbonitrile involves its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used. For example, in materials science, the compound may interact with other molecules to form cross-linked networks, while in organic synthesis, it may act as a reactive intermediate.
Comparison with Similar Compounds
Cyclohexene: A simpler analog without the trimethoxysilyl and tetracarbonitrile groups.
Cyclohexane: A saturated analog with different reactivity.
Trimethoxysilane: A compound with similar silylation properties but lacking the cyclohexene ring.
Uniqueness: 3-(Trimethoxysilyl)cyclohex-4-ene-1,1,2,2-tetracarbonitrile is unique due to the combination of its functional groups, which impart specific reactivity and properties. The presence of both trimethoxysilyl and tetracarbonitrile groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
90283-33-3 |
|---|---|
Molecular Formula |
C13H14N4O3Si |
Molecular Weight |
302.36 g/mol |
IUPAC Name |
3-trimethoxysilylcyclohex-4-ene-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C13H14N4O3Si/c1-18-21(19-2,20-3)11-5-4-6-12(7-14,8-15)13(11,9-16)10-17/h4-5,11H,6H2,1-3H3 |
InChI Key |
SHMQGHNBQQICCW-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1C=CCC(C1(C#N)C#N)(C#N)C#N)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


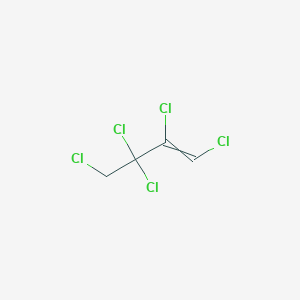
![2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14349927.png)
![9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde](/img/structure/B14349930.png)
![2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate](/img/structure/B14349931.png)
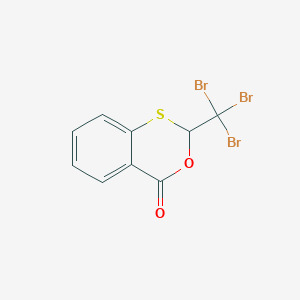

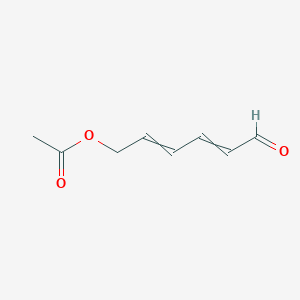
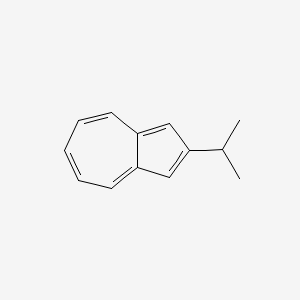
![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)
![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)
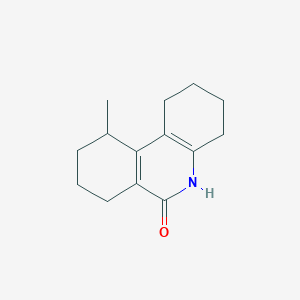
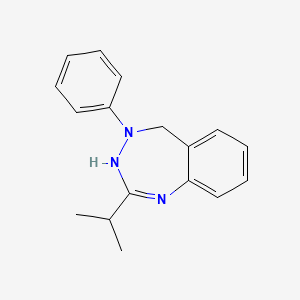
![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)
